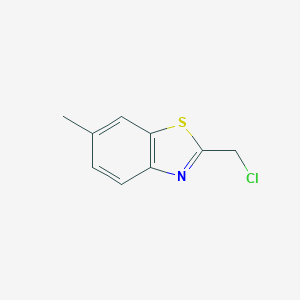

Benzothiazole, 2-(chloromethyl)-6-methyl- (9CI)

Description

Benzothiazole, 2-(chloromethyl)-6-methyl- (9CI) (CAS 188624-35-3) is a benzothiazole derivative with the molecular formula C₉H₈ClNS and a molecular weight of 197.68 g/mol . Its structure features a benzothiazole core substituted with a chloromethyl group at the 2-position and a methyl group at the 6-position. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and functional materials. The chloromethyl group serves as a reactive site for further functionalization, enabling the synthesis of more complex derivatives .

Properties

IUPAC Name |

2-(chloromethyl)-6-methyl-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNS/c1-6-2-3-7-8(4-6)12-9(5-10)11-7/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDLCZOZRVHSGCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(S2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-6-methyl-1,3-benzothiazole typically involves the chloromethylation of 6-methyl-1,3-benzothiazole. One common method includes the reaction of 6-methyl-1,3-benzothiazole with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of 2-(Chloromethyl)-6-methyl-1,3-benzothiazole may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloromethyl Group

The chloromethyl group at position 2 is highly reactive toward nucleophiles, enabling alkylation and functionalization:

-

Ammonia/Amine Reactions :

Reaction with primary or secondary amines (e.g., pyridin-2-amine) yields N-alkylated derivatives. For instance, in THF with triethylamine (TEA), the chloromethyl group undergoes substitution to form stable amine-linked benzothiazoles .Example:

This pathway is critical in synthesizing pharmacologically active derivatives . -

Thiol Substitution :

Thiol-containing nucleophiles (e.g., benzothiazole-2-thiol) react under basic conditions (K₂CO₃, DCM) to form sulfide-linked analogs .

Key Conditions :

| Reaction Type | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Amine alkylation | THF, TEA, reflux | 70–85 | |

| Thiol substitution | DCM, K₂CO₃, RT | 65–78 |

Elimination Reactions

The chloromethyl group facilitates elimination under basic conditions, generating reactive intermediates:

-

Dehydrohalogenation :

Treatment with strong bases (e.g., NaOH) eliminates HCl to form a methylene-benzothiazole intermediate, which can participate in cycloaddition or polymerization .

Oxidation and Reduction

-

Oxidation :

The thiazole sulfur atom can be oxidized to sulfoxides or sulfones using agents like H₂O₂ or meta-chloroperbenzoic acid (mCPBA). This modifies electronic properties and enhances solubility.Example:

-

Reduction :

Catalytic hydrogenation (Pd/C, H₂) reduces the thiazole ring to a dihydrobenzothiazole, altering its aromaticity and biological activity .

Cycloaddition and Heterocycle Formation

The chloromethyl group participates in cyclization reactions:

-

Thiazolidinone Formation :

Reaction with thiourea derivatives in ethanol under acidic conditions yields fused thiazolidinone-benzothiazole hybrids, which exhibit antimicrobial activity .

Mechanistic Insights

Scientific Research Applications

Anticancer Activity

Benzothiazole derivatives have been extensively studied for their anticancer properties. The compound 2-(chloromethyl)-6-methyl-benzothiazole has shown promising results in inhibiting the growth of various cancer cell lines.

- Case Study : A study synthesized a series of benzothiazole-2-thiol derivatives, which demonstrated potent anticancer activities against human cancer cell lines such as SKRB-3 and HepG2. Compound 7e exhibited an IC50 value of 1.2 nM against SKRB-3, indicating its high efficacy as an anticancer agent .

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| 7e | SKRB-3 | 1.2 |

| 7e | SW620 | 4.3 |

| 7e | A549 | 44 |

| 7e | HepG2 | 48 |

This highlights the potential of benzothiazole derivatives in developing effective cancer therapies.

Antidiabetic Properties

Research has also indicated that benzothiazole derivatives possess antidiabetic properties. These compounds may enhance insulin secretion or sensitivity, making them candidates for diabetes treatment.

- Mechanism : The proposed mechanism involves potentiating insulin's effect in plasma, potentially increasing pancreatic secretion from beta cells or promoting the release of insulin from its bound form .

A study demonstrated that specific benzothiazole derivatives significantly reduced hyperglycemia in diabetic rat models, suggesting their potential as safe antidiabetic agents.

Antimicrobial Activity

Benzothiazole compounds have shown broad-spectrum antimicrobial activity against various pathogens.

- Study Findings : Research indicated that certain benzothiazole derivatives exhibited significant antibacterial and antifungal activities against strains such as Aspergillus niger and multiple Gram-positive and Gram-negative bacteria .

Neurological Applications

Benzothiazoles are also being explored for their potential in treating neurological disorders such as Alzheimer's disease.

- Diagnostic Agents : Some benzothiazole derivatives have been evaluated as amyloid-binding diagnostic agents for neurodegenerative diseases, offering non-invasive methods for early diagnosis .

Synthetic Pathways and Innovations

The synthesis of benzothiazole derivatives has evolved with advancements in synthetic methodologies:

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-6-methyl-1,3-benzothiazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, potentially leading to biological effects such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Comparison with Similar Benzothiazole Derivatives

Benzothiazole derivatives exhibit diverse chemical and biological properties depending on the substituents and their positions. Below is a detailed comparison of 2-(chloromethyl)-6-methylbenzothiazole with structurally related compounds:

Structural and Functional Group Variations

Physicochemical and Reactivity Differences

- Lipophilicity and Membrane Partitioning: The 6-methyl group in the target compound enhances lipophilicity compared to derivatives with polar substituents (e.g., 6-F, 6-Cl, or 6-CHO).

- Electron Effects : The 6-methyl group is electron-donating, while halogens (Cl, F) are electron-withdrawing. This difference influences the electronic density of the benzothiazole ring, affecting reactivity in substitution or coupling reactions .

- Functional Group Reactivity :

- The chloromethyl group (-CH₂Cl) is a versatile leaving group, enabling nucleophilic substitutions (e.g., with amines or thiols) to generate secondary derivatives .

- In contrast, isocyanato () or aldehyde groups () offer distinct reactivity pathways, such as participation in urethane or Schiff base formations .

Key Research Findings

- Synthetic Versatility: The chloromethyl group at the 2-position allows facile derivatization. For example, reaction with amines yields aminomethyl derivatives (e.g., ), while fluorination at the 6-position () enhances stability for pharmaceutical applications .

- Structure-Activity Relationships (SAR) :

Biological Activity

Benzothiazole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. This article focuses on the biological activity of Benzothiazole, 2-(chloromethyl)-6-methyl- (9CI) , synthesizing findings from various studies to provide a comprehensive overview of its potential therapeutic applications.

Chemical Structure and Properties

Benzothiazole, 2-(chloromethyl)-6-methyl- (9CI) has the chemical formula and is classified under the benzothiazole family. The presence of a chloromethyl group and a methyl substituent at the 6-position contributes to its unique reactivity and biological profile.

Synthesis and Evaluation

Recent studies have synthesized various benzothiazole derivatives, including those with modifications at the 2 and 6 positions. For instance, compound 7e , a derivative closely related to Benzothiazole, 2-(chloromethyl)-6-methyl- , demonstrated potent anticancer activity against multiple human cancer cell lines such as HepG2, A549, and SW620 with IC50 values as low as 1.2 nM .

Table 1: Anticancer Activity of Selected Benzothiazole Derivatives

| Compound | Cancer Cell Line | IC50 (nM) |

|---|---|---|

| 7e | SKRB-3 | 1.2 |

| 7e | SW620 | 4.3 |

| 7e | A549 | 44 |

| 7e | HepG2 | 48 |

These findings suggest that modifications to the benzothiazole structure can enhance its anticancer properties significantly.

The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis in cancer cells. For example, flow cytometry studies indicated that compound 7e induced apoptosis in HepG2 cells in a concentration-dependent manner, with apoptotic rates reaching up to 53.3% at higher concentrations . This underscores the potential of benzothiazole derivatives as candidates for further development in cancer therapy.

Anti-inflammatory Activity

In addition to anticancer properties, benzothiazole derivatives have shown anti-inflammatory effects. For instance, compound B7 , another derivative, was reported to significantly reduce levels of inflammatory cytokines IL-6 and TNF-α while inhibiting cell migration in cancer cell lines . This dual action highlights the versatility of benzothiazole compounds in targeting both cancer proliferation and inflammation.

Antimicrobial Activity

Benzothiazole derivatives also exhibit broad-spectrum antimicrobial activities. Studies have demonstrated that certain derivatives can inhibit the growth of various bacterial and fungal strains. For example, specific benzothiazole compounds have shown promising antifungal activity against plant pathogens with IC50 values ranging from 12.27 μg/mL to over 65 μg/mL .

Table 2: Antifungal Activity of Selected Benzothiazole Derivatives

| Compound | Pathogen | IC50 (μg/mL) |

|---|---|---|

| 6h | F. graminearum | 23.39 |

| 6h | F. Solani | 15.55 |

| 6h | C. gloeosporioides | 29.61 |

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that specific substitutions on the benzothiazole ring can enhance biological activity. For instance, the introduction of electron-withdrawing groups at strategic positions has been associated with increased potency against cancer cells . Understanding these relationships is crucial for designing more effective therapeutic agents.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-(chloromethyl)-6-methylbenzothiazole (9CI), and what purity optimization strategies are critical?

- Methodology : The compound can be synthesized via nucleophilic substitution on benzothiazole derivatives. For example, chloromethylation of 6-methylbenzothiazole using chloromethylating agents (e.g., chloromethyl methyl ether) under controlled acidic conditions. Key parameters include temperature (40–60°C), reaction time (6–12 hours), and stoichiometric control to minimize byproducts like bis-chloromethylated derivatives. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is essential to achieve >95% purity .

- Data Consideration : Monitor reaction progress using TLC (Rf ~0.5 in hexane:EtOAc 7:3) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase).

Q. How can researchers reliably characterize the structural and physicochemical properties of 2-(chloromethyl)-6-methylbenzothiazole?

- Methodology :

- Spectroscopy : Use -NMR (δ 4.8 ppm for CHCl; δ 2.5 ppm for CH) and -NMR (δ 45 ppm for CHCl; δ 21 ppm for CH) to confirm substitution patterns. Mass spectrometry (EI-MS: m/z 197 [M]) provides molecular weight validation.

- Physical Properties : Determine melting point (predicted 74–78°C) and solubility (lipophilic in DCM, THF; low in water). Computational tools (e.g., COSMOtherm) predict logP ~3.2, indicating moderate hydrophobicity .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the chloromethyl group in nucleophilic substitution reactions?

- Methodology : The chloromethyl group undergoes SN reactions with nucleophiles (e.g., amines, thiols). Kinetic studies (via -NMR or stopped-flow techniques) reveal rate dependence on solvent polarity (DMF > THF > toluene) and steric hindrance. Computational DFT modeling (e.g., Gaussian) can map transition states and activation energies, showing higher reactivity compared to non-methylated analogs due to electron-donating methyl groups stabilizing intermediates .

- Data Contradictions : Conflicting reports on reaction rates in protic solvents may arise from competing elimination pathways. Validate via control experiments (e.g., deuterated solvents to track proton transfer).

Q. How does the methyl substituent at position 6 influence the electronic and steric profile of benzothiazole derivatives in coordination chemistry?

- Methodology : Cyclic voltammetry (CV) and UV-Vis spectroscopy (λ ~290 nm) assess electronic effects. Methyl groups increase electron density on the benzothiazole ring, enhancing metal-ligand binding (e.g., with Cu or Pd). X-ray crystallography of metal complexes reveals steric constraints from the methyl group, altering coordination geometry .

Q. What strategies mitigate instability of 2-(chloromethyl)-6-methylbenzothiazole under storage or reaction conditions?

- Methodology : Degradation studies (via GC-MS or HPLC) identify hydrolysis as a primary pathway. Stabilize by storing under inert atmosphere (N) at −20°C in anhydrous DCM. Additives like molecular sieves or stabilizers (e.g., BHT) reduce moisture sensitivity. Kinetic studies show t > 6 months under optimal conditions .

Data Analysis and Experimental Design

Q. How should researchers address discrepancies in reported spectral data for chloromethylated benzothiazoles?

- Methodology : Cross-reference data from multiple techniques (e.g., NMR, IR, Raman) and databases (NIST Chemistry WebBook). For example, conflicting -NMR shifts may arise from solvent effects (CDCl vs. DMSO-d). Reproduce experiments under standardized conditions and validate with authentic samples .

Q. What computational models best predict the bioactivity or environmental fate of 2-(chloromethyl)-6-methylbenzothiazole?

- Methodology : Use QSAR models (e.g., EPI Suite) to estimate toxicity (LC ~10 mg/L in fish) and biodegradability (BIOWIN3: <2.5). Molecular docking (AutoDock Vina) predicts interactions with biological targets (e.g., enzymes in pesticide pathways) .

Tables for Key Parameters

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.